molecular formula C6H4ClN3S B569172 4-Amino-5-chloro-1,2,3-benzothiadiazole CAS No. 115398-34-0

4-Amino-5-chloro-1,2,3-benzothiadiazole

Cat. No.: B569172
CAS No.: 115398-34-0
M. Wt: 185.629
InChI Key: CWKMSZCIOQXCLT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and development of 1,2,3-benzothiadiazole derivatives trace their origins to fundamental heterocyclic chemistry research conducted in the late 19th century. The parent 1,2,3-benzothiadiazole compound was first prepared through diazotisation reactions of 2-aminothiophenol or its disulfide with sodium nitrite, as originally reported in 1887. This foundational work established the synthetic pathway that would later enable the development of substituted derivatives, including the amino and chloro-substituted variants that characterize modern benzothiadiazole chemistry.

The historical significance of benzothiadiazole chemistry extends beyond simple synthetic achievements to encompass broader developments in heterocyclic aromatic systems. Early researchers recognized that these bicyclic compounds exhibited unique electronic properties due to their 10-electron aromatic system, similar to naphthalene, where the heteroatoms contribute lone pairs to the ring current in accordance with Hückel's rule. This fundamental understanding laid the groundwork for subsequent investigations into substituted derivatives and their specialized applications.

The evolution of benzothiadiazole chemistry has been marked by continuous refinement of synthetic methodologies and expanding recognition of the unique properties exhibited by different isomeric forms. The development of 4-amino-5-chloro-1,2,3-benzothiadiazole specifically represents a convergence of these historical synthetic traditions with contemporary demands for specialized heterocyclic building blocks in advanced chemical applications.

Significance in Heterocyclic Chemistry

Heterocyclic compounds containing both sulfur and nitrogen atoms occupy a central position in modern organic chemistry due to their unique electronic properties and structural versatility. The benzothiadiazole scaffold represents a particularly important class within this family, combining the aromatic stability of fused ring systems with the reactivity patterns characteristic of heteroatomic substituents. The significance of these compounds extends across multiple domains of chemical research, from fundamental studies of aromaticity to practical applications in materials science and pharmaceutical development.

The 1,2,3-benzothiadiazole system exhibits distinctive chemical behavior that differentiates it from other heterocyclic frameworks. The planar molecular geometry and specific spatial arrangement of heteroatoms create unique electronic environments that influence both reactivity patterns and intermolecular interactions. These characteristics make benzothiadiazole derivatives particularly valuable as building blocks for complex molecular architectures and as components in systems requiring precise electronic tuning.

Within the broader context of heterocyclic chemistry, this compound represents an important example of how strategic substitution can modify the properties of parent heterocyclic systems. The combination of amino and chloro substituents introduces both electron-donating and electron-withdrawing effects, creating a compound with balanced electronic characteristics suitable for diverse chemical transformations and applications.

Nomenclature and Structural Classification

The systematic nomenclature of this compound reflects the compound's structural composition and substitution pattern according to established International Union of Pure and Applied Chemistry conventions. The base name "1,2,3-benzothiadiazole" indicates a bicyclic aromatic system composed of a benzene ring fused to a 1,2,3-thiadiazole ring, where the numerical designation specifies the relative positions of the sulfur and nitrogen atoms within the five-membered heterocyclic component.

The substitution pattern designation "4-amino-5-chloro" indicates the specific positions and identities of the functional groups attached to the benzene ring portion of the molecule. Position 4 carries an amino group, while position 5 bears a chlorine substituent, creating a specific electronic environment that influences the compound's chemical behavior and physical properties. This nomenclature system provides precise identification while allowing for clear communication of structural relationships within the broader family of benzothiadiazole derivatives.

Alternative nomenclature systems may describe this compound using different positional numbering schemes or regional naming conventions. The compound may also be referred to as 5-chlorobenzo[d]thiadiazol-4-amine, reflecting an alternative approach to systematic naming that emphasizes the fused ring system designation. Understanding these nomenclature variations is essential for comprehensive literature review and cross-referencing of research findings.

Isomeric Relationships with 2,1,3-Benzothiadiazole Derivatives

The relationship between 1,2,3-benzothiadiazole and 2,1,3-benzothiadiazole derivatives represents one of the most significant structural distinctions within the benzothiadiazole family. These isomeric forms differ fundamentally in the arrangement of heteroatoms within the five-membered ring component, creating compounds with distinctly different electronic properties and reactivity patterns. While 2,1,3-benzothiadiazole derivatives have received extensive research attention and found widespread application in materials science and pharmaceutical chemistry, 1,2,3-benzothiadiazole derivatives remain relatively underexplored despite their unique structural characteristics.

The electronic differences between these isomeric systems become particularly pronounced when considering substituted derivatives such as 4-amino-5-chloro variants. In 2,1,3-benzothiadiazole systems, the spatial arrangement of heteroatoms creates specific electron-withdrawing effects that have been extensively characterized and utilized in donor-acceptor material design. The corresponding 1,2,3-benzothiadiazole isomers exhibit different electronic distributions and reactivity patterns due to the altered heteroatom positioning, potentially offering unique advantages in specific applications.

Comparative analysis of substitution patterns reveals that while 4-amino-5-chloro-2,1,3-benzothiadiazole has been extensively studied as a pharmaceutical intermediate, particularly in the synthesis of muscle relaxant compounds, the corresponding 1,2,3-benzothiadiazole isomer remains largely unexplored. This represents a significant opportunity for research into novel chemical transformations and applications that might be uniquely accessible through the 1,2,3-benzothiadiazole framework.

Molecular Identity and Chemical Registry

This compound is formally registered under Chemical Abstracts Service number 115398-34-0, establishing its unique chemical identity within global chemical databases. The compound's molecular formula C₆H₄ClN₃S reflects its composition of six carbon atoms, four hydrogen atoms, one chlorine atom, three nitrogen atoms, and one sulfur atom, yielding a molecular weight of 185.64 grams per mole. These fundamental molecular parameters provide the basis for all subsequent chemical and physical property determinations.

The compound's structural identity is further defined by specific molecular geometry parameters that influence its chemical behavior. The bicyclic system maintains planarity similar to other benzothiadiazole derivatives, with specific bond lengths and angles that reflect the electronic influence of the amino and chloro substituents. Spectroscopic characterization methods, including nuclear magnetic resonance and mass spectrometry, provide definitive structural confirmation and enable quality control in synthetic preparations.

Properties

IUPAC Name

5-chloro-1,2,3-benzothiadiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3S/c7-3-1-2-4-6(5(3)8)9-10-11-4/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKMSZCIOQXCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SN=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 5-Chloro-2,1,3-benzothiadiazole

The first step introduces a nitro group at the 4-position of the benzothiadiazole ring. This is achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions:

5-Chloro-2,1,3-benzothiadiazole+HNO3H2SO4Δ5-Chloro-4-nitro-2,1,3-benzothiadiazole\text{5-Chloro-2,1,3-benzothiadiazole} + \text{HNO}3 \xrightarrow[\text{H}2\text{SO}_4]{\Delta} \text{5-Chloro-4-nitro-2,1,3-benzothiadiazole}

Key Parameters :

  • Temperature : Maintained below 50°C to prevent over-nitration.

  • Reagent Ratios : A 1:1 molar ratio of 5-chloro-2,1,3-benzothiadiazole to HNO₃ ensures complete conversion.

  • Reaction Time : 4–6 hours for full nitration.

The product, 5-chloro-4-nitro-2,1,3-benzothiadiazole, is isolated via vacuum filtration and washed with cold water to remove residual acids.

Reduction to the Amino Derivative

The nitro group is reduced to an amine using iron powder in hydrochloric acid (HCl):

5-Chloro-4-nitro-2,1,3-benzothiadiazole+FeHClΔ4-Amino-5-chloro-2,1,3-benzothiadiazole\text{5-Chloro-4-nitro-2,1,3-benzothiadiazole} + \text{Fe} \xrightarrow[\text{HCl}]{\Delta} \text{4-Amino-5-chloro-2,1,3-benzothiadiazole}

Optimized Conditions :

  • Iron-to-Substrate Ratio : 3:1 molar excess of iron ensures complete reduction.

  • Acid Concentration : 10% HCl facilitates protonation of the nitro group.

  • Temperature : Reflux at 80–90°C for 2–3 hours.

The crude product is purified via recrystallization from ethanol-water mixtures, yielding light-brown crystals with a melting point of 89°C.

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost efficiency, yield, and purity. While the core nitration-reduction sequence remains unchanged, modifications enhance scalability:

Continuous-Flow Nitration

Replacing batch reactors with continuous-flow systems improves heat dissipation and reduces side reactions. Key advancements include:

  • Microreactor Technology : Enables precise temperature control (<45°C) and reduces reaction time to 30 minutes.

  • Automated Quenching : In-line neutralization with sodium bicarbonate minimizes acid waste.

Catalytic Hydrogenation

Industrial settings often substitute iron with catalytic hydrogenation for higher purity:

5-Chloro-4-nitro-2,1,3-benzothiadiazole+3H2Pd/C4-Amino-5-chloro-2,1,3-benzothiadiazole\text{5-Chloro-4-nitro-2,1,3-benzothiadiazole} + 3\text{H}_2 \xrightarrow[\text{Pd/C}]{} \text{4-Amino-5-chloro-2,1,3-benzothiadiazole}

Advantages :

  • Catalyst : 5% Pd/C achieves >95% conversion at 50 psi H₂ and 60°C.

  • Solvent : Ethanol-water mixtures (7:3) prevent catalyst poisoning.

Alternative Synthetic Routes

Direct Amination of 5-Chloro-2,1,3-benzothiadiazole

Preliminary studies explore bypassing nitration by reacting 5-chloro-2,1,3-benzothiadiazole with ammonia under high pressure:

5-Chloro-2,1,3-benzothiadiazole+NH3Cu2O200°C4-Amino-5-chloro-2,1,3-benzothiadiazole\text{5-Chloro-2,1,3-benzothiadiazole} + \text{NH}3 \xrightarrow[\text{Cu}2\text{O}]{200°C} \text{4-Amino-5-chloro-2,1,3-benzothiadiazole}

Challenges :

  • Low Yield : <40% due to competing side reactions.

  • Catalyst Deactivation : Copper(I) oxide requires frequent regeneration.

Microwave-Assisted Synthesis

Microwave irradiation accelerates both nitration and reduction steps:

  • Nitration : 15 minutes at 100°C using HNO₃/H₂SO₄.

  • Reduction : 20 minutes with hydrazine hydrate and FeCl₃.

Outcomes :

  • Yield Increase : 78% vs. 65% in conventional methods.

  • Energy Savings : 70% reduction in process time.

Comparative Analysis of Methods

Parameter Classical Laboratory Industrial Catalytic Microwave-Assisted
Yield 65–70%92–95%75–78%
Reaction Time 6–8 hours2 hours35 minutes
Purity 98%>99%97%
Scalability LimitedHighModerate

Critical Considerations in Process Design

Byproduct Formation

  • Nitration : Over-nitration generates dinitro derivatives, requiring careful temperature control.

  • Reduction : Incomplete reduction leaves nitro-amine intermediates, detectable via HPLC.

Environmental Impact

  • Iron Sludge : Traditional reduction produces Fe(OH)₃ sludge, necessitating wastewater treatment.

  • Catalytic Waste : Pd/C catalysts require recycling to reduce costs .

Scientific Research Applications

Pharmaceutical Development

Potential Drug Development
4-Amino-5-chloro-1,2,3-benzothiadiazole is being investigated for its potential in developing new pharmaceuticals. It serves as a precursor in the synthesis of various biologically active compounds. Notably, derivatives of this compound have shown promise in treating conditions such as muscle spasms and as central muscle relaxants due to their activity on the central nervous system .

Antiviral Properties
Research indicates that this compound may exhibit antiviral properties by interfering with viral replication mechanisms, potentially offering new avenues for antiviral drug development.

Agricultural Chemicals

Herbicides and Pesticides
This compound is a key intermediate in the synthesis of herbicides and pesticides. Its derivatives are utilized to enhance crop yields and protect against pests, making it valuable in agricultural chemistry . The structural characteristics of this compound facilitate the development of effective agrochemicals.

Analytical Chemistry

Reagents in Analytical Methods
In analytical chemistry, this compound is employed as a reagent for detecting and quantifying specific compounds within complex mixtures. Its chemical properties allow for effective interaction with target analytes, contributing to enhanced analytical methodologies .

Material Science

Specialized Materials Production
The compound is involved in creating specialized materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors. These materials are crucial for applications requiring high-performance characteristics .

Environmental Monitoring

Pollutant Detection Sensors
this compound plays a role in developing sensors for environmental monitoring. These sensors are designed to detect pollutants, thereby contributing to efforts aimed at environmental protection and sustainability .

Case Study: Antimicrobial Activity

A series of studies have documented the antimicrobial activities associated with derivatives of this compound. For instance:

  • In vitro studies demonstrated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
  • Fungal activity was also noted against strains like Aspergillus niger and Candida albicans, indicating potential applications in treating fungal infections .

Table: Summary of Applications

Application AreaDescription
PharmaceuticalDrug development for muscle relaxants and antiviral agents
Agricultural ChemicalsKey intermediate in herbicides and pesticides for crop protection
Analytical ChemistryReagent for detecting specific compounds in complex mixtures
Material ScienceProduction of durable polymers and coatings
Environmental MonitoringDevelopment of sensors for pollutant detection

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-1,2,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-Bromo-2,1,3-benzothiadiazole (CAS RN: 22034-13-5)

  • Substituents : Bromine at position 3.
  • Physical Properties : Melting point (mp) 80–81°C, distinctively higher than the chloro analog due to bromine’s larger atomic radius and stronger van der Waals interactions.
  • Applications : Primarily used in materials science and organic electronics due to its electron-withdrawing properties .

5-Bromo-2,1,3-benzothiadiazole (CAS RN: 1753-75-9)

  • Substituents : Bromine at position 4.
  • Physical Properties : Lower mp (59–60°C) compared to the 4-bromo isomer, reflecting differences in molecular symmetry and packing efficiency.
  • Synthetic Utility : Serves as a precursor for fluorescent dyes and photovoltaic materials .

6-Chloro-1,2,3-benzothiadiazole (CAS RN: Not explicitly provided)

  • Substituents : Chlorine at position 5.
  • Reactivity : Undergoes nucleophilic substitution to form derivatives like 6-hydroxy-1,2,3-benzothiadiazole (mp 213–215°C) and 6-propoxy-1,2,3-benzothiadiazole (mp 50–51°C). Steric and electronic factors influence rearrangement reactions, as seen in its conversion to 5-substituted analogs under nitrous acid treatment .
  • Biological Activity : Demonstrated insecticidal effects in cockroach and mouse models, altering epoxidase activity and liver microsomal function at doses of 80–208 mg/kg .

Functional Group Variations: Amino and Chloro Substituents

2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

  • Structure: A thiadiazole ring with a 4-chlorophenyl group at position 5 and an amino group at position 2.
  • Applications : Explored in medicinal chemistry for antimicrobial and anticancer activities, diverging from the benzothiadiazole scaffold’s pharmaceutical focus .

2-Amino-5-chlorobenzothiazole Derivatives

  • Structure: Benzothiazole core with amino and chloro substituents.
  • Reactivity: Modified with functional groups (e.g., acetyl, nitro) to enhance bioactivity, contrasting with 4-amino-5-chloro-1,2,3-benzothiadiazole’s role as a synthetic intermediate .

Biological Activity

4-Amino-5-chloro-1,2,3-benzothiadiazole (CAS Number: 115398-34-0) is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the benzothiadiazole family, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. The molecular formula of this compound is C₆H₄ClN₃S, and it has a molecular weight of approximately 185.64 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogenic microorganisms, demonstrating effectiveness particularly against Gram-positive bacteria. For instance, derivatives of this compound have shown promising results against Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial potential.

Microorganism Activity MIC (μg/mL)
Staphylococcus aureusStrong antibacterial activity32
Bacillus subtilisStrong antibacterial activity30
Escherichia coliModerate antibacterial activity50

Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies suggest that it may interfere with viral replication by binding to nucleic acids, thereby inhibiting the genetic material of viruses. This mechanism indicates potential applications in treating viral infections.

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial and antiviral activities, this compound has been evaluated for cytotoxic effects on cancer cell lines. Preliminary studies have indicated that it may possess cytostatic properties, making it a candidate for further exploration in cancer therapy.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The compound's amino group can participate in nucleophilic substitution reactions, enhancing its reactivity with various biological molecules. This interaction can lead to the inhibition of critical cellular processes in pathogens and cancer cells alike.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of benzothiadiazole derivatives. Modifications at specific positions on the benzothiadiazole ring can significantly influence the biological activity of these compounds. For example:

  • Halogen Substituents : The presence of halogens has been shown to enhance antibacterial activity.
  • Functional Groups : The introduction of different functional groups can modulate both the potency and selectivity toward various targets.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Antimicrobial Screening :
    • A study conducted by Olsen et al. demonstrated that derivatives of this compound exhibited significant antimicrobial activity against a range of pathogenic bacteria and fungi .
  • Antiviral Studies :
    • Research published in various journals highlights its potential as an antiviral agent by disrupting viral replication mechanisms .
  • Cytotoxicity Tests :
    • Investigations into its cytotoxic effects on cancer cell lines revealed promising results, suggesting that further development could lead to new anticancer therapies .

Q & A

Q. What are the established synthetic routes for 4-Amino-5-chloro-1,2,3-benzothiadiazole, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization reactions. A classical method involves refluxing precursors like thiosemicarbazide derivatives with chlorinated aromatic intermediates in polar aprotic solvents (e.g., DMSO or ethanol) under acidic catalysis. For example, Pesin and Smith’s method uses thiocarbohydrazide and chlorinated phenols, achieving yields of ~65% after 18-hour reflux . Key factors affecting yield include reaction time, solvent choice (DMSO enhances cyclization efficiency), and stoichiometric ratios of reactants. Post-reaction purification via crystallization (water-ethanol mixtures) is critical to isolate the product as a light-yellow powder .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

Essential techniques include:

  • TLC for monitoring reaction progress.
  • NMR (¹H/¹³C) to confirm substituent positions and aromaticity.
  • IR spectroscopy to identify functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹).
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
  • Melting point analysis to assess purity (e.g., 141–143°C for intermediates) .

Q. What biological activities have been reported for this compound?

this compound derivatives exhibit antimicrobial and anticancer properties. For example, triazole-thiadiazole hybrids show inhibitory effects against E. coli and S. aureus (MIC: 8–32 µg/mL) and moderate cytotoxicity in cancer cell lines (IC₅₀: 25–50 µM) . Activity correlates with electron-withdrawing substituents (e.g., Cl) enhancing membrane penetration.

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve reaction efficiency and scalability?

Optimization strategies:

  • Microwave-assisted synthesis reduces reaction time (4 hours vs. 18 hours under reflux) while maintaining yields >60% .
  • Catalyst screening : Phosphorus oxychloride (POCl₃) accelerates cyclization compared to glacial acetic acid .
  • Solvent selection : Ethanol minimizes side reactions vs. DMSO, which may decompose thermally .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Purity variations : Impurities in crystallized products (e.g., residual DMSO) can skew bioassay results. Validate purity via HPLC (>95%) .
  • Structural analogs : Subtle differences (e.g., 4-chloro vs. 5-chloro isomers) drastically alter activity. Use X-ray crystallography to confirm regiochemistry .
  • Assay conditions : Standardize protocols (e.g., broth microdilution for MIC) to enable cross-study comparisons .

Q. What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?

  • Functional group modifications : Introduce hydrophilic groups (e.g., sulfonamides) to improve solubility.
  • Hybrid scaffolds : Combine benzothiadiazole with triazole or benzothiazole moieties to enhance target binding (e.g., enzyme inhibition via π-π stacking) .
  • Prodrug approaches : Mask the amino group with acetyl or Boc-protecting groups to increase bioavailability .

Q. What safety protocols are critical when handling this compound?

  • GHS Classification : H302 (harmful if swallowed). Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.
  • Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

Q. How can structure-activity relationship (SAR) studies guide the development of novel analogs?

  • Electron-withdrawing groups : Chloro substituents at position 5 enhance antimicrobial activity by 2–4 fold .
  • Aromatic substitution : Benzaldehyde-derived Schiff bases improve anticancer activity via intercalation with DNA .
  • Heterocyclic fusion : Adding a triazole ring (e.g., triazolo[3,4-b]thiadiazole) increases metabolic stability .

Q. What computational methods are useful for predicting reactivity or biological targets?

  • DFT calculations : Model HOMO-LUMO gaps to predict electrophilic/nucleophilic sites for derivatization.
  • Molecular docking : Screen against E. coli DNA gyrase (PDB: 1KZN) or human topoisomerase II (PDB: 1ZXM) to identify binding modes .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

  • pH stability : Degrades rapidly in alkaline conditions (pH >9). Use buffered solutions (pH 5–7) for in vitro assays .
  • Thermal stability : Decomposes above 150°C. Avoid high-temperature processing in drug formulation .

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